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molecular formula C9H5NO5 B105715 5-Nitrobenzofuran-2-carboxylic acid CAS No. 10242-12-3

5-Nitrobenzofuran-2-carboxylic acid

Cat. No. B105715
M. Wt: 207.14 g/mol
InChI Key: LZKWLHXJPIKJSJ-UHFFFAOYSA-N
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Patent
US05248691

Procedure details

The appropriate arylcarboxylic acid is synthesized by the coupling of indole-2-carboxylic acid, benzofuran-2-carboxylic acid or benzothiophene-2-carboxylic acid with ethyl 5-amino-aryl-2-carboxylate in DMF with EDCI, and saponification of the ester. Ethyl 5-aminoindole-2-carboxylate is formed by catalytic hydrogenation of ethyl 5-nitroindole-2-carboxylate (Parmerter, S. M.; Cook, A. G.; Dixon, W. B. J. Am. Chem. Soc. 1958, 80, 4621). Ethyl 5-aminobenzothiophene-2-carboxylate can be synthesized as described in: Zambias, R. A.; Hammond, M. L. J. Syn. Commun. 1991, 21, 959. Ethyl 5-aminobenzofuran-2-carboxylate is prepared from the commercially available 5-nitrobenzofuran-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2S[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][C:6]=2[CH:15]=1.[N+](C1C=CC2OC(C(O)=O)=CC=2C=1)([O-])=[O:17]>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:17][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][C:6]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=C(O2)C(=O)O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC2=C(C=C(S2)C(=O)OCC)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(C=C(O2)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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